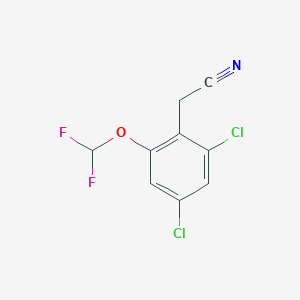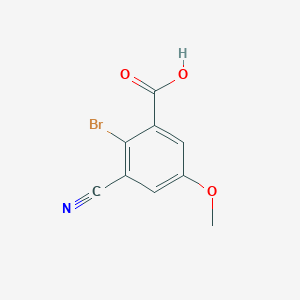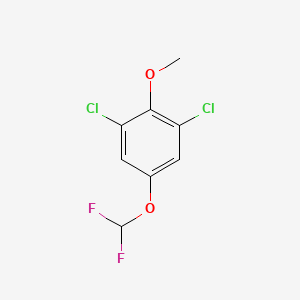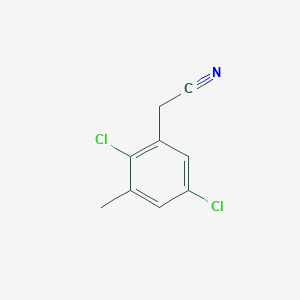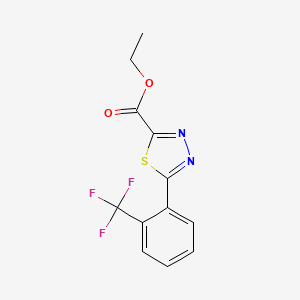
Ethyl 5-(2-triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate
Overview
Description
Ethyl 5-(2-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate (ETTC) is a compound of interest for its potential use in scientific research and laboratory experiments. It is a derivative of thiadiazole, a heterocyclic compound with a five-membered ring, and is composed of an ethyl group and a trifluoromethylphenyl group connected to the sulfur atom of the thiadiazole ring. This compound has been studied for its potential applications in various fields, including biochemical and physiological research, due to its unique properties.
Scientific Research Applications
Ethyl 5-(2-triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate has been studied for its potential applications in various fields, including biochemical and physiological research. It has been found to be useful for studying the effects of oxidative stress, as well as for investigating the mechanisms of action of drugs and other compounds. It has also been used to study the effects of environmental pollutants on cells and organisms. In addition, Ethyl 5-(2-triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate has been used to study the effects of inflammation and oxidative damage on cells and tissues.
Mechanism of Action
Ethyl 5-(2-triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate has been found to act as an antioxidant, scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS) that can cause oxidative stress. It has been found to bind to and inhibit the activity of NADPH oxidase, an enzyme involved in the production of ROS. In addition, Ethyl 5-(2-triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate has been found to bind to and inhibit the activity of cyclooxygenase, an enzyme involved in the production of prostaglandins, which are molecules involved in inflammation.
Biochemical and Physiological Effects
Ethyl 5-(2-triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate has been found to exhibit a variety of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, as well as to reduce the production of ROS and RNS. In addition, it has been found to reduce the production of prostaglandins, which are molecules involved in inflammation. Furthermore, Ethyl 5-(2-triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate has been found to have anti-cancer and anti-tumor properties, as well as to have anti-diabetic effects.
Advantages and Limitations for Lab Experiments
The main advantage of using Ethyl 5-(2-triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate in laboratory experiments is that it is relatively easy to synthesize and use. In addition, it is relatively non-toxic and has been found to be effective in a variety of biochemical and physiological studies. However, there are some limitations to using Ethyl 5-(2-triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate in laboratory experiments. For example, it is not very stable and can degrade over time. In addition, it is not very soluble in water, which can limit its use in certain experiments.
Future Directions
The potential future directions for Ethyl 5-(2-triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate include further investigation into its anti-cancer and anti-tumor properties, as well as its potential use in treating diabetes and other diseases. In addition, further research into its mechanism of action and its potential applications in drug development and environmental studies is warranted. Finally, further studies into its stability and solubility are needed in order to better understand its potential use in laboratory experiments.
properties
IUPAC Name |
ethyl 5-[2-(trifluoromethyl)phenyl]-1,3,4-thiadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2S/c1-2-19-11(18)10-17-16-9(20-10)7-5-3-4-6-8(7)12(13,14)15/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJWEUVDMYLNGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



